molecular formula C36H40ClN3O6 B049109 Niguldipine hydrochloride, (+/-)- CAS No. 113317-61-6

Niguldipine hydrochloride, (+/-)-

Katalognummer B049109
CAS-Nummer: 113317-61-6
Molekulargewicht: 646.2 g/mol
InChI-Schlüssel: MHOSUIMBPQVOEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Niguldipine hydrochloride, also known as (+/-)-Niguldipine, is a calcium channel blocker drug (CCB) with alpha-1-adrenergic antagonist properties . It has the molecular formula C36H40ClN3O6 . The more active enantiomer of Niguldipine hydrochloride is S(+)-Niguldipine hydrochloride .


Molecular Structure Analysis

The molecular structure of Niguldipine hydrochloride is characterized by its IUPAC name: 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . Its molecular weight is 646.2 g/mol .


Physical And Chemical Properties Analysis

Niguldipine hydrochloride has a molecular weight of 646.2 g/mol . Its molecular formula is C36H40ClN3O6 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

  • Neuropharmacological Applications :

    • Niguldipine effectively differentiates between α1-adrenoceptor-mediated inositol phosphate accumulation and cyclic AMP potentiation in rat cerebral cortex slices, with (+)-niguldipine being 100 times more potent than (-)-niguldipine (Robinson & Kendall, 1990).
    • It increases cytoplasmic free calcium concentration in mouse thymocytes, showing a slightly stereospecific effect, with (-)-niguldipine being more effective than its (+)-enantiomer (Drozd & Gietzen, 1990).
    • Niguldipine blocks both T-type and L-type calcium currents in atrial myocytes, with (+)-niguldipine being more potent in blocking both currents (Romanin et al., 1992).
  • Cardiovascular and Smooth Muscle Applications :

    • The drug modulates calcium and potassium currents in vascular smooth muscle cells, contributing to vasodilatation, with greater sensitivity to the latter effect (Klöckner & Isenberg, 1989).
    • It blocks alpha 1A-adrenoceptors, offering potential new treatment for hypertension (Graziadei et al., 1989).
    • Niguldipine-HC1 has a slower onset and longer duration of hypotensive action compared to nitrendipine, suggesting its use in treating hypertension (Sanders et al., 1988).
  • Potential in Treating Epilepsy and Other Neurological Disorders :

    • It impairs the protective action of carbamazepine and phenobarbital in mice, indicating potential interactions in epilepsy treatment (Borowicz et al., 1997).
    • Nimodipine, a related compound, has been shown to facilitate associative learning in aging rabbits, suggesting its potential in treating age-related learning deficits (Deyo et al., 1989).
  • Pharmacokinetic Studies and Challenges :

    • Niguldipine's unique combination of L-type calcium channel blockage and alpha 1-adrenolytic activity can be effectively studied in radioligand-binding assays, overcoming challenges like plastic-ware adsorption and membrane partitioning (Graziadei et al., 1989).
    • A method has been developed for determining trace levels of niguldipine in urine and blood samples, essential for pharmacokinetic studies (Stubauer & Obendorf, 1996).

Eigenschaften

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872307
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niguldipine hydrochloride, (+/-)-

CAS RN

119934-51-9
Record name Niguldipine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIGULDIPINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niguldipine hydrochloride, (+/-)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Niguldipine hydrochloride, (+/-)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Niguldipine hydrochloride, (+/-)-
Reactant of Route 4
Reactant of Route 4
Niguldipine hydrochloride, (+/-)-
Reactant of Route 5
Reactant of Route 5
Niguldipine hydrochloride, (+/-)-
Reactant of Route 6
Reactant of Route 6
Niguldipine hydrochloride, (+/-)-

Citations

For This Compound
59
Citations
X Zhou, Q Wang, RA Coburn… - Biomedical …, 2006 - Wiley Online Library
… DHP-014 and niguldipine hydrochloride (the internal standard) were extracted from rat plasma by liquid extraction using hexane. DHP-014 was then separated by HPLC on a C18 …
KK Borowicz, M Gasior, Z Kleinrok… - European journal of …, 1997 - Elsevier
… Louis, MO, USA), phenobarbital sodium (Polfa, Kraków, Poland), valproate magnesium (Polfa, Rzeszów, Poland), two dihydropyridines, isradipine and niguldipine hydrochloride, …
Number of citations: 49 www.sciencedirect.com
MR Chandraiah, A Pradesh, IYVR Reddy - Chemistry, 2013 - Citeseer
Simple, sensitive and rapid spectrophotometric methods were developed for the determination of Niguldipine in pharmaceutical formulations. Method A was based on the extractive …
Number of citations: 2 citeseerx.ist.psu.edu
MC Vinci, L Bellik, S Filippi… - American Journal of …, 2007 - journals.physiology.org
… Conversely, the α 1A -AR-selective antagonist (S)-(+)-niguldipine hydrochloride and the α 1B -AR antagonist chloroethylclonidine dihydrochloride did not modify endothelial cell …
Number of citations: 36 journals.physiology.org
M Gürelik, M Bolat, M Öztürk, S Polat… - Neuroscience …, 2004 - Wiley Online Library
… NIG (Niguldipine hydrochloride, Tocris, USA) was administered intramuscular at a dose of 0.03 mg/kg to all animals in the treatment group (9). NIG may reportedly have hypotensive …
Number of citations: 1 onlinelibrary.wiley.com
X Zhou, J MacDiarmid, RA Coburn… - … & drug disposition, 2005 - Wiley Online Library
… Briefly, ( Æ )-DHP-014 and niguldipine hydrochloride (the internal standard) were extracted from rat plasma by rapid liquid extraction using hexane. ( Æ )-DHP-014 was then separated …
Number of citations: 2 onlinelibrary.wiley.com
M Eltze, KH Sanders, H Boss, R Boer, WR Ulrich… - Chirality, 1990 - Wiley Online Library
The biological activity of the (+)‐S‐ and (−)‐R‐enantiomers of niguldipine, of the (−)‐S‐ and (+)‐R‐enantiomers of felodipine and nitrendipine, and of rac‐nisoldipine and rac‐…
Number of citations: 38 onlinelibrary.wiley.com
JA Arias-Montaño, J Aceves, A Nuñez - Neuropharmacology, 1996 - Elsevier
… Prazosin, (+)-niguldipine hydrochloride and nimodipine were dissolved in methanol. WB-4101 hydrochloride was dissolved in ethanol. At their final concentration (2% v/v) neither …
Number of citations: 4 www.sciencedirect.com
F Trejo, MT De la Vega, JA Arias-Montano - European journal of …, 1996 - Elsevier
… Prazosin, (+)-niguldipine hydrochloride and nimodipine were dissolved in methanol. WB-4101 hydrochloride was dissolved in ethanol. At their final concentrations (2%, v/v) neither …
Number of citations: 5 www.sciencedirect.com
WG van Doorn, FG Çelikel, C Pak… - Physiologia …, 2013 - Wiley Online Library
It is not known whether tepal senescence in Iris flowers is regulated by hormones. We applied hormones and hormone inhibitors to cut flowers and isolated tepals of Iris × hollandica cv. …
Number of citations: 35 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.